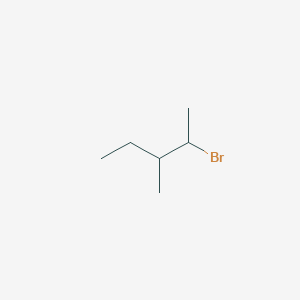
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol
概要
説明
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a versatile compound used in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group and a pyridinyl group attached to an ethan-1-ol backbone.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and neurotransmitter systems .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
Its molecular weight of 19925 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been shown to have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has a melting point of 122-124°C , suggesting that it is stable at room temperature but may degrade at higher temperatures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol typically involves the reaction of phenylacetonitrile with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .
化学反応の分析
Types of Reactions
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol has several applications in scientific research:
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yl)ethan-1-ol: A similar compound with a pyridinyl group but lacking the phenyl group.
1-Phenyl-2-pyridin-2-ylethanone: Another related compound with a ketone group instead of a hydroxyl group.
Uniqueness
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is unique due to its combination of a phenyl and pyridinyl group attached to an ethan-1-ol backbone. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
特性
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSWRCJGPHOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)




